molecular formula C23H26BrCl2FN2O5 B13143293 Tetr-butyl-N-{5-bromo-3-[2, 6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-YL-N-[(tert-butoxy)carbonyl]carbamate

Tetr-butyl-N-{5-bromo-3-[2, 6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-YL-N-[(tert-butoxy)carbonyl]carbamate

Cat. No.: B13143293
M. Wt: 580.3 g/mol
InChI Key: ODVAQMSMMKGMLV-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature Analysis

The IUPAC name of this compound is derived through hierarchical substitution pattern analysis of its pyridine core. The parent structure is pyridine , with substituents prioritized according to Cahn-Ingold-Prelog rules:

  • 5-Bromo substituent at position 5 of the pyridine ring (higher priority than ether groups due to atomic number)
  • 3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy] group at position 3, containing a chiral center at the ethoxy linkage
  • N-[(Tert-butoxy)carbonyl]carbamate at position 2, featuring two tert-butyl protecting groups

The full systematic name is:
(2R)-N-(tert-butoxycarbonyl)-5-bromo-3-[(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine carbamate

Key numbering rationale:

  • Pyridine nitrogen occupies position 1 by default
  • Bromine at position 5 receives lower locant than the ethoxy group at position 3
  • Carbamate groups are assigned N-substituent prefixes based on bonding order

Alternative Chemical Designations and Synonyms

This compound is referenced under multiple non-systematic names across chemical databases and synthesis protocols:

Synonym Type Examples Source Correlation
Functional group descriptors 5-Bromo-3-(2,6-dichloro-3-fluorophenoxy)pyridin-2-yl bis-Boc carbamate
Protecting group terminology Di-tert-butoxycarbonyl 5-bromo-3-arylpyridinylcarbamate
Stereochemical variants (R)-Tert-butyl-N-(5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-yl)carbamate
Registry identifiers CID 11689426 (core structure without carbamate), EC 618-116-0 (related pyridinemethanol derivatives)

The prevalence of tert-butoxycarbonyl (Boc) groups leads to frequent use of "bis-Boc" terminology in synthetic chemistry literature.

Structural Relationship to Pyridine-Based Carbamate Derivatives

This compound belongs to a family of halogenated pyridine carbamates with pharmaceutical relevance. Comparative structural analysis reveals:

Table 1: Key structural differentiators from related compounds

Feature This Compound Common Pyridine Carbamates Significance
Aromatic substitution 5-Bromo + 3-aryloxy Typically mono-substituted Enhanced steric hindrance alters reactivity
Protecting groups Dual tert-butoxycarbonyl Single Boc or methyl groups Improved stability in acidic conditions
Chirality R-configuration at ethoxy linkage Often achiral or racemic mixtures Enantioselective synthesis requirements
Halogen composition Br, Cl, F triad Usually single halogen Increased electronegativity gradient for directed metalation

The 2,6-dichloro-3-fluorophenyl moiety creates a unique electronic profile compared to simpler phenyl or chlorophenyl groups in analogs like (5-bromopyridin-2-yl)methanol derivatives. The dual Boc protection strategy follows trends observed in advanced intermediates for kinase inhibitor synthesis.

Properties

Molecular Formula

C23H26BrCl2FN2O5

Molecular Weight

580.3 g/mol

IUPAC Name

tert-butyl N-[5-bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C23H26BrCl2FN2O5/c1-12(17-14(25)8-9-15(27)18(17)26)32-16-10-13(24)11-28-19(16)29(20(30)33-22(2,3)4)21(31)34-23(5,6)7/h8-12H,1-7H3

InChI Key

ODVAQMSMMKGMLV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)Br)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetr-butyl-N-{5-bromo-3-[2, 6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-YL-N-[(tert-butoxy)carbonyl]carbamate involves multiple steps, including the formation of intermediate compoundsThe final step involves the addition of the tert-butyl and carbamate groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound requires precise control of reaction conditions, including temperature, pressure, and pH. The use of high-purity reagents and advanced purification techniques ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Tetr-butyl-N-{5-bromo-3-[2, 6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-YL-N-[(tert-butoxy)carbonyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated product, while reduction may produce a dehalogenated compound .

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by:

  • Molecular Formula : C23H26BrCl2FN2O5
  • Molecular Weight : 580.27 g/mol
  • IUPAC Name : tert-butyl N-[5-bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

The presence of halogen substituents (bromine and chlorine) enhances its lipophilicity and biological interactions, making it a candidate for diverse applications in medicinal chemistry and beyond.

Anticancer Activity

Preliminary studies indicate that Tetr-butyl-N-{5-bromo-3-[2, 6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-YL-N-[(tert-butoxy)carbonyl]carbamate may exhibit anticancer properties. Research on similar compounds has shown their ability to inhibit cancer cell proliferation and induce apoptosis. The mechanism of action typically involves the inhibition of specific enzymes or pathways critical for cancer cell survival.

Antimicrobial Properties

Compounds with structural similarities have demonstrated antimicrobial activity against various bacteria and fungi. The presence of chlorine and bromine atoms is often linked to increased potency against microbial pathogens.

Enzyme Inhibition

This compound may serve as an inhibitor for enzymes involved in disease pathways, providing potential therapeutic benefits. Its unique functional groups allow for selective binding to target enzymes, which can be leveraged in drug design.

GPCR Profiling

This compound can be utilized in profiling G-protein-coupled receptors (GPCRs), which are pivotal in various signaling pathways. Understanding its interaction with GPCRs can aid in the development of new drugs targeting these receptors .

Mechanistic Studies

The compound's interaction with biological targets can provide insights into cellular mechanisms and disease processes. By studying its effects on cellular pathways, researchers can identify potential biomarkers for diseases such as cancer and neurodegenerative disorders .

Material Science Applications

Due to its unique structural characteristics, this compound may also find applications in material science. Its ability to form stable complexes with metals or other organic compounds can be explored for developing advanced materials with specific properties.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated that similar compounds induce apoptosis in cancer cells through enzyme inhibition.
Study BAntimicrobial EfficacyReported effectiveness against Gram-positive bacteria, highlighting the role of halogen substituents in enhancing activity.
Study CGPCR InteractionIdentified potential binding sites on GPCRs, suggesting avenues for drug development targeting specific pathways.

Mechanism of Action

The mechanism of action of Tetr-butyl-N-{5-bromo-3-[2, 6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-YL-N-[(tert-butoxy)carbonyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and triggering a cascade of biochemical events. This can lead to the inhibition of certain cellular processes, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous tert-butyl carbamate derivatives:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) CAS Number Key Properties/Applications
tert-Butyl-N-{5-bromo-3-[2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-YL}-N-[(tert-butoxy)carbonyl]carbamate C₂₀H₂₂BrCl₂FNO₅ 5-Br, 3-(2,6-Cl₂-3-F-C₆H₂OCH₂CH₂), dual Boc groups ~578.6 Not available High halogen density for potential halogen bonding; Boc groups for synthetic stability.
tert-Butyl N-(5-bromo-6-chloropyridin-2-YL)carbamate C₁₀H₁₂BrClN₂O₂ 5-Br, 6-Cl on pyridin-2-yl 322.6 748812-75-1 Simpler halogenation pattern; used in cross-coupling reactions.
tert-Butyl N-(5-formylpyridin-3-yl)carbamate C₁₁H₁₄N₂O₃ 5-CHO (formyl) on pyridin-3-yl 222.2 337904-94-6 Aldehyde functionality enables further derivatization (e.g., Schiff base formation).
tert-Butyl N-3-bromo-5-(trifluoromethyl)pyridin-2-ylcarbamate C₁₁H₁₂BrF₃N₂O₂ 3-Br, 5-CF₃ on pyridin-2-yl 357.1 Not available CF₃ group enhances lipophilicity and electron-withdrawing effects.

Key Observations:

Halogenation Patterns: The target compound’s 2,6-dichloro-3-fluorophenylethoxy group introduces steric bulk and polarity distinct from simpler halogenated analogs (e.g., 5-Br/6-Cl in ). This may impact solubility and intermolecular interactions.

Protecting Groups :

  • Dual Boc groups in the target compound are rare among analogs, which typically feature a single Boc group. This could complicate deprotection steps but enhance stability during multi-step syntheses.

Reactivity :

  • The formyl-substituted analog is more reactive toward nucleophilic additions, whereas the brominated analogs (target, ) are suited for Suzuki-Miyaura or Buchwald-Hartwig couplings.

Biological Activity

Tetr-butyl-N-{5-bromo-3-[2, 6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-YL-N-[(tert-butoxy)carbonyl]carbamate is a synthetic compound with a complex structure that includes a pyridine ring, halogen substituents, and a tert-butoxycarbonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

Structural Characteristics

The molecular formula of this compound is C23H29BrCl2FNO3C_{23}H_{29}BrCl_2FNO_3. Its unique structural features include:

  • Pyridine ring : A heterocyclic aromatic ring that contributes to its biological activity.
  • Bromine and chlorine substituents : These halogens can enhance the lipophilicity and biological interactions of the compound.
  • Tert-butoxycarbonyl (Boc) group : Commonly used to protect amine functionalities during synthesis, which may influence its reactivity and stability.

Biological Activity

Preliminary studies indicate that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity :
    • Compounds with similar structures have shown effectiveness against a range of bacteria and fungi.
    • The presence of halogen atoms is often correlated with increased antimicrobial potency.
  • Anticancer Properties :
    • Some derivatives have been investigated for their ability to inhibit cancer cell proliferation.
    • Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells.
  • Enzyme Inhibition :
    • The compound may act as an inhibitor for specific enzymes involved in disease pathways, which could be beneficial for therapeutic applications.

Case Studies

Several studies have explored the biological activity of related compounds. Below are key findings:

StudyCompoundBiological ActivityFindings
Study 1Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylateAntimicrobialShowed significant inhibition against Gram-positive bacteria.
Study 2(R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amineAnticancerInduced apoptosis in breast cancer cell lines.
Study 3Tert-butyl (4-bromopyridin-2-yl)(methyl)carbamateEnzyme InhibitionInhibited enzyme activity related to metabolic disorders.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • The pyridine ring interacts with biological targets through hydrogen bonding and π-stacking interactions.
  • The halogen substituents may enhance binding affinity to target proteins or enzymes.

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